

# Quantum Chemical Insights into Ba@C74: A Technical Guide

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## Compound of Interest

Compound Name: BA 74

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This technical guide provides an in-depth analysis of the quantum chemical calculations performed on the endohedral metallofullerene, Barium-encapsulated C74 (Ba@C74). It summarizes key findings from theoretical studies, presenting quantitative data, computational methodologies, and visualizations to facilitate a comprehensive understanding of the structural and electronic properties of this novel nanomaterial.

## Introduction

Endohedral metallofullerenes, with a metal atom or cluster encapsulated within a carbon cage, are a fascinating class of molecules with potential applications in diverse fields, including materials science, electronics, and medicine. Ba@C74, in particular, has garnered significant interest due to its unique electronic structure and the intriguing interaction between the encapsulated barium atom and the C74 fullerene cage. Quantum chemical calculations have been instrumental in elucidating the properties of Ba@C74, providing insights that complement and often precede experimental characterization.

## Synthesis and Experimental Characterization

The production of Ba@C74 is typically achieved using the radio frequency (RF) method, where barium and carbon are co-evaporated in a helium atmosphere. Subsequent purification of the resulting soot is carried out using a multi-stage high-performance liquid chromatography (HPLC) process.[\[1\]](#)

Experimental characterization, primarily through single-crystal synchrotron X-ray diffraction, has revealed that the barium atom in Ba@C<sub>74</sub> is not centrally located within the D(3h) symmetric C<sub>74</sub> cage. Instead, it assumes an off-center position, displaced by approximately 130-150 picometers from the geometric center of the cage.<sup>[1]</sup> The shortest experimentally determined distance between the barium atom and a carbon atom of the cage is 265 picometers.<sup>[1]</sup> These experimental findings are in strong agreement with the predictions from quantum chemical calculations.

## Computational Methodology

The theoretical investigations of Ba@C<sub>74</sub> have predominantly employed Density Functional Theory (DFT), a robust computational method for studying the electronic structure of molecules.

## Density Functional and Basis Sets

A widely used approach for the quantum chemical calculations of Ba@C<sub>74</sub> involves the B3LYP hybrid functional. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For the atomic basis sets, a mixed approach is commonly utilized to balance computational cost and accuracy:

- Carbon atoms: The 3-21G basis set is frequently employed.
- Barium atom: The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set, which includes an effective core potential (ECP), is used. The ECP replaces the core electrons of the heavy barium atom, reducing the computational expense of the calculations.

## Software

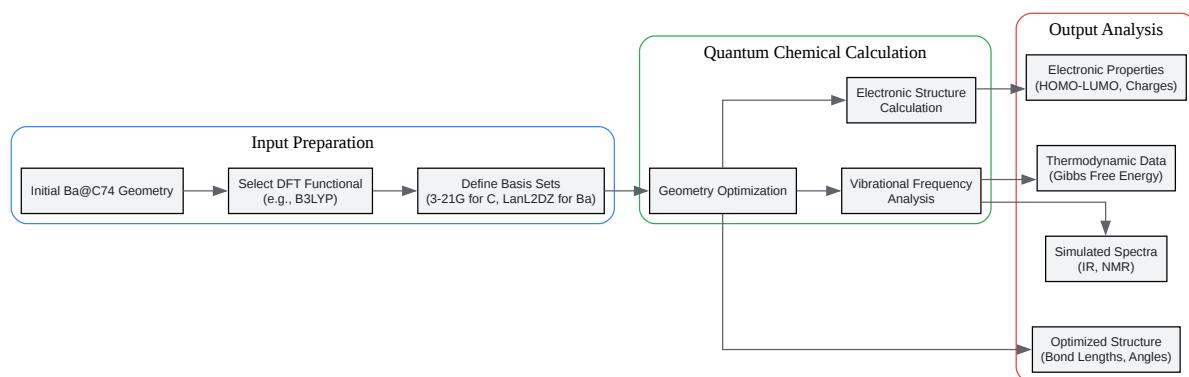
The Gaussian 03 and TURBOMOLE 5.3 software packages are among the computational chemistry tools that have been used to perform these calculations.

## Thermodynamic Properties

To understand the stability and relative populations of different isomers at finite temperatures, the Gibbs free energy is calculated. This is typically achieved by performing a harmonic

vibrational frequency analysis on the optimized geometry and applying the rigid rotator and harmonic oscillator (RRHO) approximation.

The following diagram illustrates the typical workflow for quantum chemical calculations on Ba@C74:



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A typical workflow for quantum chemical calculations of Ba@C74.

## Calculated Properties of Ba@C74

Quantum chemical calculations have provided valuable quantitative data on the structure and electronic properties of Ba@C74.

## Optimized Geometry

The DFT calculations confirm the off-center position of the barium atom within the C74 cage. The key structural parameters are summarized in the table below.

Parameter	Experimental Value	Calculated Value
Ba off-center displacement	130-150 pm <a href="#">[1]</a>	Data not explicitly found in a tabular format
Shortest Ba-C distance	265 pm <a href="#">[1]</a>	Data not explicitly found in a tabular format

Note: While calculations are stated to be in good agreement with experimental data, specific tabulated values for the optimized geometry were not found in the surveyed literature.

## Electronic Properties

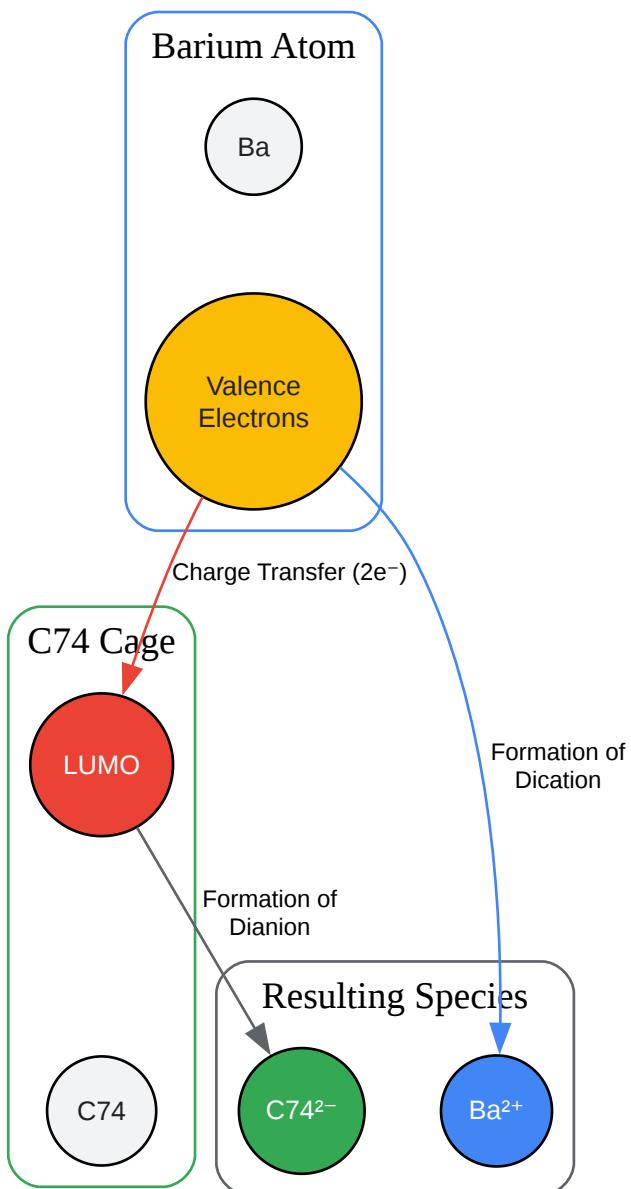
The electronic structure of Ba@C<sub>74</sub> is characterized by a significant charge transfer from the encapsulated barium atom to the fullerene cage.

Property	Calculated Value
Mulliken Charge on Ba	~+2
HOMO-LUMO Gap	Data not explicitly found in a tabular format

The Mulliken charge analysis indicates that the barium atom exists in a Ba<sup>2+</sup> state, having donated two valence electrons to the C<sub>74</sub> cage, which consequently becomes a C<sub>74</sub><sup>2-</sup> dianion. This charge transfer is a key feature of the electronic structure of Ba@C<sub>74</sub>.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are crucial for understanding the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies greater stability.

The relationship between the encapsulated metal, the fullerene cage, and the resulting electronic properties can be visualized as follows:



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Charge transfer mechanism in Ba@C74.

## Vibrational Properties

Vibrational frequency calculations are essential for confirming that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and for predicting the infrared (IR) spectrum of the molecule. While detailed vibrational frequency data for Ba@C74 was not found in the surveyed literature, these calculations are a standard part of the computational protocol.

## Spectroscopic Properties

Quantum chemical calculations can also be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These calculated spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. Specific calculated spectroscopic data for Ba@C74 were not available in the reviewed sources.

## Conclusion

Quantum chemical calculations, particularly using Density Functional Theory with the B3LYP functional and a mixed basis set (3-21G for carbon and LanL2DZ for barium), have provided significant insights into the structural and electronic properties of Ba@C74. These theoretical studies have successfully predicted the off-center position of the barium atom and the substantial charge transfer from the metal to the fullerene cage, findings that are in excellent agreement with experimental observations. While a more comprehensive set of tabulated quantitative data from these calculations would be beneficial, the existing theoretical work lays a strong foundation for understanding this intriguing endohedral metallofullerene. Further computational studies could focus on simulating a wider range of spectroscopic properties and exploring the reactivity of Ba@C74, which could be of interest to researchers in drug development and materials science.

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## References

- 1. [tsukuba.repo.nii.ac.jp](http://tsukuba.repo.nii.ac.jp) [tsukuba.repo.nii.ac.jp]
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